molecular formula C14H17F2NO5 B3222473 N-Boc-3,5-Difluoro-L-tyrosine CAS No. 1213406-89-3

N-Boc-3,5-Difluoro-L-tyrosine

Cat. No.: B3222473
CAS No.: 1213406-89-3
M. Wt: 317.28 g/mol
InChI Key: FWRXLQAYDCVCPC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-3,5-Difluoro-L-tyrosine is a chemical compound with the IUPAC name (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid. It is a derivative of L-tyrosine, where the hydrogen atoms at the 3 and 5 positions of the phenyl ring are replaced by fluorine atoms, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is used in various fields of scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3,5-Difluoro-L-tyrosine typically involves the following steps:

    Protection of the amino group: The amino group of L-tyrosine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc-L-tyrosine.

    Fluorination: The protected tyrosine is then subjected to electrophilic fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 3 and 5 positions of the phenyl ring, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3,5-Difluoro-L-tyrosine undergoes various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield 3,5-Difluoro-L-tyrosine.

    Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form peptide bonds with other amino acids.

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA)

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Deprotection: 3,5-Difluoro-L-tyrosine

    Coupling: Peptides containing 3,5-Difluoro-L-tyrosine

    Substitution: Various substituted derivatives of this compound

Scientific Research Applications

N-Boc-3,5-Difluoro-L-tyrosine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.

    Biology: Fluorinated amino acids like this compound are used in the development of enzyme inhibitors and probes for studying enzyme mechanisms.

    Medicine: It is used in the design of novel pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Boc-3,5-Difluoro-L-tyrosine depends on its specific application. In general, the fluorine atoms in the compound can influence the electronic properties and reactivity of the phenyl ring, affecting its interactions with biological targets. For example, in enzyme inhibition, the fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the enzyme’s active site.

Comparison with Similar Compounds

N-Boc-3,5-Difluoro-L-tyrosine can be compared with other fluorinated amino acids and tyrosine derivatives, such as:

    N-Boc-3,5-Difluoro-L-phenylalanine: Similar in structure but lacks the hydroxyl group on the phenyl ring.

    N-Boc-4-Fluoro-L-tyrosine: Contains only one fluorine atom at the 4 position.

    N-Boc-3,5-Dichloro-L-tyrosine: Contains chlorine atoms instead of fluorine atoms at the 3 and 5 positions.

The uniqueness of this compound lies in the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to other derivatives.

Properties

IUPAC Name

(2S)-3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRXLQAYDCVCPC-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)F)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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